2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose
CAS No.: 209977-51-5
Cat. No.: VC0043320
Molecular Formula: C₁₄H₂₅NO₁₁
Molecular Weight: 383.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209977-51-5 |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₁₁ |
| Molecular Weight | 383.35 |
| IUPAC Name | N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 |
| SMILES | CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Introduction
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is identified by several specific chemical designations that enable precise scientific communication about this compound. The compound has a well-defined chemical identity with a CAS number of 209977-51-5 . It possesses a molecular weight of 383.35 and follows the molecular formula C₁₄H₂₅NO₁₁. In systematic chemical nomenclature, its IUPAC name is N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide. These precise identifiers allow researchers to unambiguously reference this specific disaccharide in scientific literature and databases, facilitating consistent research and communication across different laboratories and disciplines.
The compound's chemical properties are largely determined by its functional groups, which include multiple hydroxyl groups contributing to its hydrophilicity, and an acetamido group that influences its hydrogen bonding capabilities. These characteristics affect its solubility profile, making it typically soluble in water and certain polar organic solvents, properties that are important when considering its use in various biochemical applications and assays.
Physical and Chemical Characteristics
The physical and chemical characteristics of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose are summarized in the following table:
This disaccharide has specific stereochemical features that are crucial for its biological recognition and activity. The beta-configuration of the glycosidic linkage is particularly important, as it determines the three-dimensional arrangement of the molecule and consequently its interactions with enzymes and receptors in biological systems.
Structural Composition and Molecular Architecture
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose possesses a distinctive structural arrangement that defines its biochemical properties and functions. The compound consists of two monosaccharide units connected through a specific glycosidic linkage. The first component is a beta-D-galactopyranose residue, which forms the basis of many galactose-containing compounds . This is linked to a 2-acetamido-2-deoxy-beta-D-galactopyranose residue, which contains an acetamido group at the C-2 position.
The linkage between these two monosaccharide units is a (1→6) glycosidic bond, which means the C-1 position of the galactopyranose unit is connected to the C-6 position of the 2-acetamido-2-deoxy-galactopyranose unit. This specific linkage pattern creates a unique three-dimensional structure that is recognized by various enzymes and receptors in biological systems. The beta-configuration of the glycosidic bond further determines the spatial orientation of the molecule, influencing its biological activity and recognition.
Structural Relationship to Other Compounds
The structural characteristics of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose place it in relation to several other important biological compounds. It is functionally related to N-acetyl-beta-D-galactosamine and beta-D-galactose, both of which are fundamental components of various biologically significant molecules. The 2-acetamido-2-deoxy-D-galactose component, also known as N-acetylgalactosamine or GalNAc, is a key building block in many glycoproteins and glycolipids . This structural relationship to widely distributed biological compounds explains the importance of this disaccharide in research focused on glycobiology and carbohydrate-based interactions.
The choice of synthesis method depends on various factors, including the required scale, purity, and available resources. For research purposes requiring precise stereochemistry, the enzymatic methods are often preferred despite their moderate yields.
Biological Significance and Functional Roles
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose plays crucial roles in various biological processes, particularly in the domain of glycobiology. This compound is an essential building block in the biosynthesis of glycoproteins and glycolipids, which are fundamental components of cell membranes and extracellular matrices . The unique structure of this disaccharide, with its specific glycosidic linkage pattern, makes it an important substrate for glycosyltransferases involved in the assembly of complex carbohydrates .
The biological importance of this compound extends to its role in carbohydrate-mediated cell adhesion processes. Cell surface glycans containing structures similar to or derived from this disaccharide participate in cell-cell recognition events, contributing to tissue organization and cellular communication . These carbohydrate structures also play significant roles in immune recognition processes, where they can serve as recognition markers for immune cells or as binding sites for pathogens .
Role in Glycan Biosynthesis Pathways
In glycan biosynthesis pathways, 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose serves as an intermediate or precursor for more complex glycan structures. The compound provides a scaffold upon which additional monosaccharides can be added through the action of specific glycosyltransferases . This sequential addition of sugar residues results in the formation of complex glycans with diverse structures and functions.
The involvement of this disaccharide in glycan biosynthesis makes it valuable for understanding the regulation of these pathways. By studying how this compound is processed and incorporated into larger structures, researchers can gain insights into the mechanisms controlling glycan assembly and diversity, which are critical for normal cellular function and development .
Research Applications and Experimental Findings
The unique structure and biological significance of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose have led to its extensive use in various research fields. One primary application is in enzymatic assays designed to investigate the substrate specificity and catalytic mechanisms of glycosyltransferases . These enzymes play crucial roles in glycan biosynthesis, and understanding their function is essential for comprehending glycobiology as a whole.
Researchers utilize this disaccharide to study carbohydrate-mediated cell adhesion processes, which are fundamental to many biological phenomena, including embryonic development, tissue organization, and immune response . By examining how cells interact with this compound or its derivatives, scientists can elucidate the molecular mechanisms underlying these adhesion events.
Applications in Glycobiology Research
In glycobiology research, 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose serves as a valuable tool for investigating glycan structures and functions. It can be used as a standard or reference compound in analytical methods for glycan analysis, such as mass spectrometry or chromatography . Additionally, this disaccharide can be incorporated into glycan microarrays, which are powerful tools for studying protein-carbohydrate interactions on a large scale .
The compound also finds applications in the development of biosensors for detecting specific glycan-binding proteins or enzymes . These biosensors can be used for diagnostic purposes or for screening potential inhibitors of glycan-processing enzymes, which might have therapeutic applications.
Recent Research Findings
Recent research on 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose has focused on its potential involvement in galectin-3 binding. Galectin-3 is a carbohydrate-binding protein that plays roles in various physiological and pathological processes, including cancer progression and inflammation . Studies have examined the structural requirements for galectin-3 binding, including the role of specific carbohydrate structures similar to this disaccharide .
Research has also explored the synthesis of selectively modified analogs of this compound and related structures, with the goal of developing compounds with enhanced binding to specific targets or with specific biological activities . These modified analogs could potentially serve as research tools or as leads for therapeutic development.
| Supplier | Catalog Number | Package Size | Price (as of April 2025) | Reference |
|---|---|---|---|---|
| Santa Cruz Biotechnology | sc-220678 | 5 mg | $350.00 | |
| Vulcan Chemicals | VC0043320 | Various | Contact supplier |
These commercial sources provide researchers with convenient access to high-quality material for experimental studies, although the relatively high price reflects the complexity of synthesizing and purifying this specialized carbohydrate compound.
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